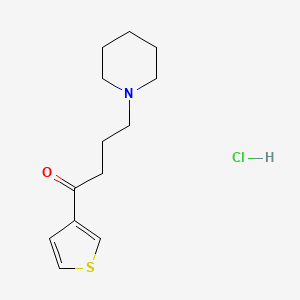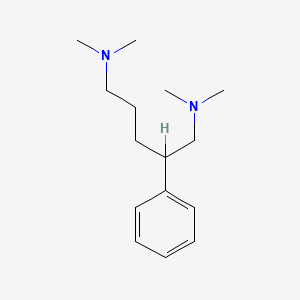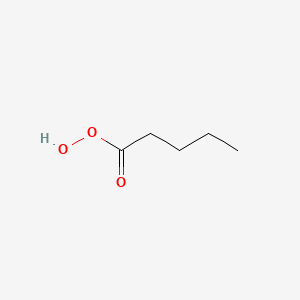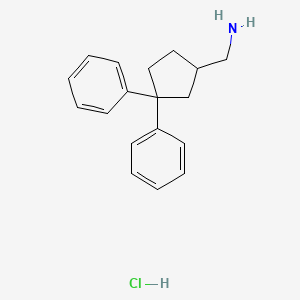
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride is a chemical compound with the molecular formula C13H19NOS·HCl. It is known for its unique structure, which includes a piperidine ring and a thiophene ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride typically involves the reaction of 1-butanone with piperidine and thiophene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiophene ring may be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and thiophene rings play a crucial role in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Butanone, 4-piperidino-1-(2-thienyl)-, hydrochloride: This compound has a similar structure but with the thiophene ring in a different position.
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrobromide: This compound has a similar structure but with a hydrobromide salt instead of hydrochloride.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
31634-33-0 |
|---|---|
Molecular Formula |
C13H20ClNOS |
Molecular Weight |
273.82 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-thiophen-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-13(12-6-10-16-11-12)5-4-9-14-7-2-1-3-8-14;/h6,10-11H,1-5,7-9H2;1H |
InChI Key |
IWZUHEVYDOGVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C2=CSC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)













